N-(6-methoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide
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Overview
Description
N-(6-methoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to a class of compounds known as benzothiazole derivatives, which have been found to possess a wide range of biological activities.
Scientific Research Applications
Synthesis of Novel Compounds
Researchers have synthesized novel compounds derived from N-(6-methoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide and its analogs, exploring their potential as anti-inflammatory, analgesic, and antimicrobial agents. For example, a study synthesized a series of benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, showing significant COX-2 inhibitory, analgesic, and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial Activity
Compounds derived from this chemical scaffold have been evaluated for their antimicrobial efficacy. A study focusing on thiazolidine-2,4-dione carboxamide and amino acid derivatives highlighted their moderate antibacterial and antifungal activities against common pathogens (Alhameed et al., 2019).
Antiproliferative and Antioxidant Properties
The antiproliferative and antioxidant capacities of benzimidazole/benzothiazole-2-carboxamides have been studied, showing promise in cancer research. One study synthesized benzimidazole-2-carboxamides with varying substituents, demonstrating notable antiproliferative activity and antioxidant capacity (Cindrić et al., 2019).
Neuroprotective and Antidepressant Effects
Research into 5-HT3 receptor antagonists has yielded compounds with significant anti-depressant-like activity, demonstrating the utility of these chemical frameworks in developing new treatments for depression (Mahesh, Devadoss, Pandey, & Bhatt, 2011).
Environmental Applications
The synthesis and application of novel nanoadsorbents based on this compound derivatives for the removal of heavy metals from industrial wastes demonstrate the compound's versatility beyond pharmacological applications (Zargoosh et al., 2015).
Mechanism of Action
Target of Action
The primary target of this compound is the p53 protein . The p53 protein plays a crucial role in preventing cancer formation, thus, it is known as the “guardian of the genome”. It regulates the cell cycle and functions as a tumor suppressor.
Mode of Action
This compound interacts with its target, the p53 protein, by inducing its activation . The activation of p53 leads to an increase in its levels within the cell . This results in alterations in the balance of key mitochondrial proteins such as Bcl-2 and Bax .
Biochemical Pathways
The activation of p53 affects several biochemical pathways. One of the most significant is the regulation of the cell cycle . The compound induces G2/M cell cycle arrest , halting the cells in the phase of the cell cycle where DNA repair can occur before cell division. This can lead to apoptosis, or programmed cell death, if the DNA damage is irreparable .
Result of Action
The result of the compound’s action is the induction of apoptosis, or programmed cell death . This is achieved through the acceleration of the expression of caspases, enzymes that play essential roles in programmed cell death . This makes the compound a potential small-molecule activator of p53, which regulates the equilibrium between rapid cell proliferation and apoptosis .
Action Environment
The environment in which the compound acts can greatly influence its action, efficacy, and stability Factors such as pH, temperature, and the presence of other molecules can impact the compound’s effectiveness.
properties
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4S/c1-17-8-2-3-9-11(6-8)20-13(14-9)15-12(16)10-7-18-4-5-19-10/h2-3,6-7H,4-5H2,1H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBTKYQOCOKUBLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=COCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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